3-T-BUTOXYTOLUENE
Description
Significance of Aryl Ether Linkages in Synthetic and Materials Chemistry
The aryl ether linkage (Ar-O-R) is a fundamental structural motif in organic chemistry. Its stability and the specific way it influences molecular geometry are crucial in the design of complex molecules. In materials science, the incorporation of ether linkages into polymer backbones is a key strategy for modifying material properties. sigmaaldrich.com Ether bonds can increase the flexibility of polymer chains, reduce crystallinity, and enhance solubility, which are critical factors for improving the processability of high-performance plastics. sigmaaldrich.comnih.gov
Furthermore, the chemical stability of the aryl ether bond is a significant consideration. While generally robust, the linkage can be cleaved under specific conditions, a reaction that is fundamental to understanding the degradation of complex natural polymers like lignin (B12514952), which is rich in aryl ether structures. google.com In the context of designing new materials, such as those for alkaline membrane fuel cells, the stability of the aryl ether bond to hydroxide (B78521) attack is a critical parameter influencing the durability and lifetime of the polymer electrolyte. nih.gov
Contextualization of Substituted Alkyl Aryl Ethers within Organic Synthesis
The synthesis of alkyl aryl ethers is a well-established area of organic chemistry, with several named reactions developed for their formation. The choice of synthetic route is heavily dependent on the specific structure of the target ether, particularly the steric hindrance around the oxygen atom.
One of the most traditional methods is the Williamson ether synthesis , which involves the reaction of a sodium phenoxide with an alkyl halide. researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemspider.com While highly effective for primary and methyl halides, this method is severely limited when applied to secondary and, especially, tertiary alkyl halides. chemscene.com In the case of attempting to synthesize 3-tert-butoxytoluene from sodium m-cresolate and a tert-butyl halide, the sterically hindered halide would almost exclusively undergo an E2 elimination reaction, yielding isobutylene (B52900) gas rather than the desired ether product. chemspider.comchemscene.com
A more viable pathway for the synthesis of sterically hindered ethers like 3-tert-butoxytoluene involves the acid-catalyzed addition of an alkene to a phenol (B47542) . A patented method describes the production of tert-butoxybenzene (B1293632) derivatives, including tert-butoxytoluene, by reacting a phenol compound (such as cresol) with isobutylene in the presence of an acid catalyst like sulfuric acid. fishersci.ca This electrophilic addition mechanism avoids the problematic SN2 pathway involving a tertiary halide.
For broader applications, modern cross-coupling reactions like the Buchwald-Hartwig amination , which has been adapted for ether synthesis, provide a powerful alternative. tcichemicals.com This palladium-catalyzed method allows for the formation of aryl ethers from aryl halides or triflates and alcohols, often under milder conditions and with greater functional group tolerance than traditional methods. tcichemicals.com
Table 1: Comparison of Major Aryl Ether Synthesis Routes
| Synthesis Method | Reactants | Mechanism | Suitability for 3-tert-butoxytoluene |
|---|---|---|---|
| Williamson Ether Synthesis | m-Cresolate + tert-Butyl Halide | SN2 | Poor; E2 elimination predominates. chemspider.comchemscene.com |
| Acid-Catalyzed Alkylation | m-Cresol (B1676322) + Isobutylene | Electrophilic Addition | Good; avoids tertiary halides. fishersci.ca |
| Buchwald-Hartwig Coupling | 3-Halotoluene + tert-Butoxide | Reductive Elimination | Potentially viable; a modern alternative. tcichemicals.com |
Structural and Mechanistic Considerations Pertaining to the tert-Butoxy (B1229062) Moiety
The tert-butoxy group, -OC(CH₃)₃, is more than just a simple alkyl substituent; its significant steric bulk and electronic properties have profound effects on the reactivity and conformation of a molecule. The tert-butyl group itself is a large, three-dimensional substituent that creates significant steric hindrance. chemscene.combcrec.id This steric shield can kinetically stabilize a molecule by physically blocking reactive sites from attack. chemscene.com
In the context of 3-tert-butoxytoluene, the bulky tert-butoxy group influences the synthetic routes available. As discussed, its tertiary nature makes the corresponding alkyl halide (tert-butyl bromide) a poor substrate for SN2 reactions, favoring elimination. chemspider.comncert.nic.in This makes the Williamson ether synthesis an impractical choice.
The tert-butoxy group can also serve as a protecting group in organic synthesis. bcrec.id It is stable to many reaction conditions but can be removed under specific acidic conditions, which cleave the alkyl-oxygen bond. This strategic use allows chemists to temporarily mask a reactive hydroxyl group while performing transformations on other parts of the molecule. The introduction of a tert-butyl group onto an aromatic system has also been shown to improve the solubility of certain complex molecules by disrupting intermolecular π-stacking interactions.
Properties of 3-tert-Butoxytoluene
Specific experimental data for 3-tert-butoxytoluene is not widely published in major chemical catalogs, which often list the more common isomer, 3-tert-butyltoluene. However, its basic properties can be identified.
Table 2: Chemical and Physical Properties of 3-tert-Butoxytoluene
| Property | Value |
|---|---|
| IUPAC Name | 1-(tert-butoxy)-3-methylbenzene |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| CAS Number | Not readily available |
| Para-Isomer CAS (1-(tert-butoxy)-4-methylbenzene) | 15359-98-5 sigmaaldrich.com |
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPILIICSUJKOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341385 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15359-97-4 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 3 Tert Butoxy Toluene and Its Precursors
Elucidation of Radical Intermediates in Aryl Ether Formation
The synthesis of aryl ethers can involve radical pathways, particularly when starting from aryl halides. These reactions proceed through the generation of aryl radicals, which then participate in the formation of the C-O bond.
Generation and Reactivity of Aryl Radical Species from Aryl Halides
Aryl radicals are highly reactive intermediates that can be generated from aryl halides through single-electron transfer (SET) processes. researchgate.netresearchgate.net This can be achieved using various methods, including visible-light photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer to the aryl halide. mdpi.comresearcher.life The resulting aryl halide radical anion readily fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. researchgate.netmdpi.com
The reactivity of the generated aryl radical is diverse. It can be trapped by nucleophiles, such as alkoxides, or participate in cross-coupling reactions. researchgate.netnih.gov In the context of 3-(tert-butoxy)toluene synthesis, an aryl radical precursor, such as 3-halotoluene, would generate a 3-tolyl radical. This radical could then react with a tert-butoxide source to form the desired ether. The efficiency of aryl radical generation often depends on the nature of the halogen, with the trend being I > Br > Cl. researchgate.net
Recent studies have explored the use of nickel complexes to promote the coupling of aryl halides with arenes, with evidence pointing towards the involvement of aryl radical intermediates. rsc.org These reactions are often facilitated by a base and can proceed via a radical chain mechanism. rsc.org The use of radical scavengers like TEMPO has been shown to inhibit these reactions, further supporting the presence of radical intermediates. rsc.org
| Precursor Type | Method of Radical Generation | Key Intermediates | Ref. |
| Aryl Halides | Photoredox Catalysis | Aryl halide radical anion, Aryl radical | mdpi.comresearcher.life |
| Aryl Halides | Nickel Catalysis | Aryl radical, Organonickel species | rsc.org |
| Diazonium Salts | Base-induced decomposition | Diazene, Aryl radical | nih.gov |
Characterization of Cyclohexadienyl Radical Adducts in Aromatic Substitution Processes
The addition of a radical to an aromatic ring results in the formation of a cyclohexadienyl radical adduct. numberanalytics.com This intermediate is a key species in radical-based aromatic substitution reactions. The stability and subsequent reactivity of this adduct are crucial in determining the reaction's outcome. The structure of the cyclohexadienyl radical is characterized by a delocalized π-system, with the unpaired electron distributed across the ring. numberanalytics.com
In the synthesis of aryl ethers, the addition of an oxygen-centered radical (e.g., from a tert-butoxy (B1229062) radical) to an aromatic precursor like toluene (B28343) would form a substituted cyclohexadienyl radical. Alternatively, the addition of an aryl radical to a species that can provide the ether functionality can also occur. The rearomatization of this radical adduct is a critical step to form the final product. nih.gov
Femtosecond resolution spectroscopy has been used to directly observe the formation of delocalized cyclohexadienyl radicals as intermediates in certain aromatic substitution reactions. e-bookshelf.de The stability of these adducts is influenced by the substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups can stabilize the radical, while electron-donating groups can destabilize it. numberanalytics.com
Electron and Proton Transfer Dynamics in Post-Radical Coupling Steps
Following the initial radical coupling event, subsequent electron and proton transfers are often necessary to arrive at the final, stable aromatic product. These steps are critical for the rearomatization of the intermediate species.
Pathways of Oxidation and Deprotonation in Rearomatization
After the formation of a cyclohexadienyl radical adduct, rearomatization must occur. This process typically involves an oxidation step and a deprotonation step. nih.govsci-hub.se The order of these events can vary depending on the specific reaction conditions and substrates.
One common pathway involves the oxidation of the cyclohexadienyl radical to a cyclohexadienyl cation, which is then readily deprotonated to yield the aromatic product. nih.gov This oxidation can be effected by an external oxidant present in the reaction mixture. harvard.edu
Alternatively, a proton-coupled electron transfer (PCET) mechanism can occur, where the electron and proton are transferred in a concerted or stepwise manner. acs.org In some systems, deprotonation of the cyclohexadienyl radical can lead to a radical anion, which is then oxidized to the final product. The driving force for rearomatization is the restoration of the stable aromatic π-system. nih.gov The choice of base and oxidant in the reaction can significantly influence the efficiency of these final steps.
| Intermediate | Transformation | Key Steps | Ref. |
| Cyclohexadienyl Radical | Rearomatization | Oxidation, Deprotonation | nih.govsci-hub.se |
| Cyclohexadienyl Radical | Rearomatization | Proton-Coupled Electron Transfer (PCET) | acs.org |
Regiochemical Control and Substrate Scope in Arylation Processes
The position at which the arylation or etherification occurs on the aromatic ring is a critical aspect of the synthesis. This regioselectivity is governed by a combination of electronic and steric factors.
Inductive Effects of Directing Groups on Regioselectivity in C-O Coupling
The substituents already present on the aromatic ring play a crucial role in directing the incoming group to a specific position. ulethbridge.ca This is largely due to their inductive and resonance effects. The tert-butoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, which is generally stronger than its electron-withdrawing inductive effect. libretexts.org Such groups are typically ortho, para-directing in electrophilic aromatic substitution. ulethbridge.calkouniv.ac.in
However, in the context of radical or nucleophilic aromatic substitution, the directing effects can differ. For instance, in nucleophilic aromatic substitution (SNA), electron-withdrawing groups (EWGs) are required to activate the ring and are typically ortho, para-directing. slideshare.netslideshare.net
The inductive effect of a substituent refers to its ability to donate or withdraw electron density through the sigma bonds. libretexts.orgnumberanalytics.com Alkyl groups, like the methyl group in toluene, are weakly electron-donating through induction and hyperconjugation, directing incoming electrophiles to the ortho and para positions. libretexts.orglkouniv.ac.in When considering the synthesis of 3-(tert-butoxy)toluene, starting from toluene, the directing effect of the methyl group would favor substitution at the ortho and para positions. Achieving substitution at the meta position, as in 3-(tert-butoxy)toluene, often requires specific reaction conditions or a different synthetic strategy that overrides the inherent directing effects of the starting material. The presence of a directing group can influence the regioselectivity by stabilizing or destabilizing the intermediates formed during the reaction. ulethbridge.calkouniv.ac.in
| Substituent Type | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) | Ref. |
| Electron-Donating Group (EDG) | Donates electron density | Ortho, Para | ulethbridge.calkouniv.ac.in |
| Electron-Withdrawing Group (EWG) | Withdraws electron density | Meta | ulethbridge.caslideshare.net |
| Halogens | Inductively withdrawing, Resonance donating | Ortho, Para (deactivating) | ulethbridge.calibretexts.org |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. creative-biostructure.comnumberanalytics.com In the context of complex molecules, such as polymers or degradation products from natural macromolecules like lignin (B12514952), NMR provides detailed information on atomic connectivity, the chemical environment of nuclei, and molecular dynamics. creative-biostructure.comresearchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-tert-butoxytoluene Note: Values are estimates and can vary based on solvent and experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Signal Characteristics |
| tert-Butyl Protons | ¹H | ~1.3 | Singlet (9H) |
| Methyl Protons (on ring) | ¹H | ~2.3 | Singlet (3H) |
| Aromatic Protons | ¹H | ~6.7 - 7.2 | Multiplets (4H) |
| tert-Butyl Carbon (quaternary) | ¹³C | ~78 | |
| tert-Butyl Carbons (methyls) | ¹³C | ~29 | |
| Aromatic Carbons | ¹³C | ~115 - 158 | |
| Methyl Carbon (on ring) | ¹³C | ~21 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical components within a complex mixture. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it an ideal method for detecting 3-tert-butoxytoluene in various matrices, such as in natural product extracts or as a product in a chemical reaction mixture. nih.govnih.gov
In a typical GC-MS analysis, the gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. semanticscholar.org This technique has been successfully used to analyze related compounds, such as the gasoline additive methyl tert-butyl ether (MTBE) and its degradation product, tert-butyl alcohol, in environmental samples. nih.gov The analysis of 3-tert-butoxytoluene would proceed similarly, with its retention time and mass spectrum allowing for its positive identification and quantification.
Table 2: Plausible Mass Spectrometry Fragmentation for 3-tert-butoxytoluene Note: This table represents a hypothetical fragmentation pattern under Electron Ionization (EI).
| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity | Notes |
| 148 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 133 | [M - CH₃]⁺ | Loss of a methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene (B28343) derivatives |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable and often prominent fragment |
X-ray Diffraction (XRD) and Electron Microscopy (HAADF-STEM) for Material Microstructure
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials, particularly the degree of crystallinity in polymers. thermofisher.comintertek.com Polymers can exist in states ranging from highly crystalline, with ordered, repeating structures, to fully amorphous, with disordered and entangled chains. icdd.com The physical and mechanical properties of a polymer are heavily influenced by its crystallinity. thermofisher.com
If 3-tert-butoxytoluene were used as a monomer or functional group in a polymer, its bulky tert-butoxy (B1229062) group would significantly impact the polymer's ability to pack into an ordered lattice. XRD analysis would be essential to characterize the resulting morphology. mdpi.com A highly crystalline polymer would produce sharp, well-defined diffraction peaks, whereas an amorphous polymer would yield a broad, diffuse halo. icdd.comyoutube.com By analyzing the position, intensity, and width of the diffraction peaks, researchers can determine parameters such as the degree of crystallinity, crystallite size, and lattice parameters. intertek.commdpi.com While specific data for polymers of 3-tert-butoxytoluene is not available, the principles of XRD analysis remain applicable for such hypothetical materials. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) could further complement this by providing real-space imaging of catalyst structures or filler dispersion within a polymer matrix at the nanoscale.
Table 3: Conceptual XRD Data for a Hypothetical Polymer Containing 3-tert-butoxytoluene
| Material Form | Expected XRD Pattern | Interpretation |
| Semicrystalline Polymer | Sharp peaks superimposed on a broad amorphous halo | Indicates the presence of both ordered crystalline domains and disordered amorphous regions. |
| Amorphous Polymer | A single, broad, diffuse halo | Indicates a lack of long-range molecular order; chains are randomly arranged. |
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Properties
Thermal analysis techniques are critical for understanding the behavior of materials as a function of temperature. For polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital. dntb.gov.uaresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous regions of a polymer. tainstruments.com The incorporation of a bulky side group like 3-tert-butoxytoluene into a polymer chain would likely increase its Tg by hindering segmental motion. DSC can also identify melting temperatures (Tm) and crystallization temperatures (Tc) in semicrystalline polymers. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. dntb.gov.uaresearchgate.net This provides crucial information about the thermal stability and degradation profile of a polymer. researchgate.netmdpi.com A TGA thermogram for a polymer containing 3-tert-butoxytoluene would show a specific temperature range where mass loss occurs due to the decomposition and volatilization of the compound or the entire polymer. The onset of degradation is a key indicator of the material's thermal stability. nasa.gov
Table 4: Illustrative Thermal Properties for a Hypothetical Polymer Incorporating 3-tert-butoxytoluene Note: These are conceptual values to illustrate the data obtained from these techniques.
| Analytical Technique | Parameter Measured | Hypothetical Value/Observation | Significance |
| DSC | Glass Transition Temperature (Tg) | 167 °C dntb.gov.ua | Temperature at which the amorphous domains transition from a glassy to a rubbery state. |
| TGA | Onset of Decomposition (Tₒ) | 350 °C | Indicates the temperature at which significant thermal degradation begins. |
| TGA | Residual Mass at 1000 °C | >20% dntb.gov.ua | The amount of non-volatile material (e.g., char) remaining after complete thermal decomposition in an inert atmosphere. |
Theoretical and Computational Chemistry Applied to 3 Tert Butoxy Toluene Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., stability of radical intermediates)
Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and determining the stability of intermediates. In the context of 3-(tert-butoxy)toluene, these calculations can shed light on the pathways of its formation and subsequent reactions, particularly those involving radical intermediates.
The formation of 3-(tert-butoxy)toluene often proceeds via the etherification of 3-methylphenol (m-cresol). Computational studies on analogous systems, such as the tert-butylation of cresols, provide a framework for understanding this process. researchgate.netsci-hub.seresearchgate.net These reactions can proceed through two main competing pathways: O-alkylation, which yields the desired ether, and C-alkylation, where the tert-butyl group attaches directly to the aromatic ring.
Theoretical investigations, often employing Density Functional Theory (DFT), indicate that the reaction mechanism can be intricate, involving either a stepwise or a concerted pathway. pnnl.gov In a stepwise mechanism, the tert-butylating agent (e.g., isobutene or tert-butanol) first forms a tert-butyl cation, which then acts as an electrophile. In a concerted mechanism, the alcohol and phenol (B47542) are co-adsorbed on a catalyst surface, and the transformation occurs in a single step. pnnl.gov
The stability of potential radical intermediates that could be formed from 3-(tert-butoxy)toluene under certain conditions (e.g., pyrolysis or photolysis) can also be assessed computationally. The primary radical intermediates would likely arise from the cleavage of the ether bond or a C-H bond on the methyl group or the aromatic ring.
The homolytic cleavage of the O-C(tert-butyl) bond would yield a 3-methylphenoxyl radical and a tert-butyl radical. The tert-butyl radical is known to be relatively stable due to hyperconjugation. masterorganicchemistry.com The 3-methylphenoxyl radical is also stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Table 1: Estimated Relative Bond Dissociation Energies (BDEs) for 3-(tert-Butoxy)toluene
| Bond | Type of Radical Formed | Expected Relative BDE | Rationale |
| O-C(tert-butyl) | 3-Methylphenoxyl + tert-Butyl | Moderate | Formation of two relatively stable radicals. |
| C(methyl)-H | Benzylic | Lower | High stability of the resulting benzylic radical due to resonance. |
| C(aromatic)-H | Aryl | Higher | Aryl radicals are generally less stable than benzylic radicals. |
This table is illustrative and based on general principles of radical stability. Actual BDE values would require specific quantum chemical calculations.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations are powerful tools for investigating the non-covalent interactions that govern the physical properties and condensed-phase behavior of molecules like 3-(tert-butoxy)toluene. The presence of both a polar ether group and nonpolar hydrocarbon regions (the methyl and tert-butyl groups) leads to a complex interplay of intermolecular forces.
The primary intermolecular interactions expected for 3-(tert-butoxy)toluene are:
Dipole-Dipole Interactions: The ether linkage introduces a permanent dipole moment in the molecule, leading to electrostatic interactions between molecules.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic rings, contributing to the cohesion in the liquid and solid states. The substitution pattern will influence the preferred geometry of these interactions (e.g., parallel-displaced or T-shaped).
CH-π Interactions: The hydrogen atoms of the methyl and tert-butyl groups can interact with the π-system of adjacent aromatic rings.
Computational studies on related aromatic ethers have provided insights into the nature and strength of these interactions. For instance, investigations into complexes of diphenyl ether with alcohols highlight the competition between hydrogen bonding to the ether oxygen (OH-O) and to the aromatic π-system (OH-π). chemrxiv.org While 3-(tert-butoxy)toluene cannot act as a hydrogen bond donor, it can act as an acceptor, and these studies provide a basis for understanding its interactions with protic solvents or other hydrogen bond donors.
Table 2: Estimated Interaction Energies for Dimers of 3-(tert-Butoxy)toluene
| Interaction Type | Estimated Energy (kcal/mol) |
| Van der Waals (Dispersion) | 3 - 5 |
| Dipole-Dipole | 1 - 2 |
| π-π Stacking | 2 - 4 |
| CH-π | 0.5 - 1.5 |
These are representative values based on general principles and data for similar aromatic systems. The actual interaction energies would depend on the specific geometry of the dimer.
Prediction of Reactivity and Selectivity in Etherification Reactions
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For the synthesis of 3-(tert-butoxy)toluene via the etherification of m-cresol (B1676322), theoretical models can help rationalize and predict the outcome under different conditions.
As mentioned earlier, a key challenge in this synthesis is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (ring substitution). Computational studies on the alkylation of cresols have shown that the selectivity is a delicate balance of electronic and steric factors, as well as kinetic versus thermodynamic control. researchgate.netsci-hub.seresearchgate.net
Electronic Effects: The oxygen atom of the hydroxyl group in m-cresol is a hard nucleophile, while the aromatic ring is a softer nucleophile. The choice of the tert-butylating agent and catalyst can influence the hardness/softness of the electrophile, thereby directing the reaction towards either O- or C-alkylation.
Steric Effects: The bulky tert-butyl group introduces significant steric hindrance. This can favor O-alkylation, as the oxygen atom is generally more accessible than the carbon atoms of the aromatic ring, especially the positions ortho to the existing substituents. However, the stability of the resulting products also plays a crucial role.
Kinetic vs. Thermodynamic Control: Computational studies have suggested that O-alkylation is often the kinetically favored process, meaning it has a lower activation energy and proceeds faster. sci-hub.se However, the resulting aryl tert-butyl ether can sometimes rearrange to the more thermodynamically stable C-alkylated product, particularly at higher temperatures or with longer reaction times. sci-hub.se The relative stabilities of the O- and C-alkylated isomers can be calculated to predict the thermodynamic product distribution.
Table 3: Factors Influencing Selectivity in the tert-Butylation of m-Cresol
| Factor | Favors O-Alkylation (3-tert-Butoxytoluene) | Favors C-Alkylation | Computational Rationale |
| Reaction Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often kinetically controlled, while C-alkylation can be thermodynamically favored. sci-hub.se |
| Catalyst Type | Less acidic catalysts | Strongly acidic catalysts | Stronger acids can promote the formation of the tert-butyl cation, which may favor C-alkylation, and can also catalyze the rearrangement of the ether product. |
| Reaction Time | Shorter reaction times | Longer reaction times | The initially formed ether may rearrange to the more stable C-alkylated product over time. sci-hub.se |
| Steric Hindrance | Generally favored | Can be disfavored at ortho positions | The bulky tert-butyl group experiences less steric hindrance when attacking the more accessible oxygen atom. |
By modeling the reaction pathways and calculating the energies of the transition states and intermediates, quantum chemistry provides a powerful predictive tool for optimizing the synthesis of 3-(tert-butoxy)toluene and other related compounds.
Applications and Research Frontiers in Materials Science
Role in Polymer Resist Technologies for Microlithography
The foundation of modern microelectronics fabrication lies in microlithography, a process heavily reliant on sophisticated polymer materials known as photoresists. The chemical structure of 3-tert-butoxytoluene is analogous to the monomer units used in some of the most critical photoresist polymers, specifically in chemically amplified resist systems.
Chemically amplified (CA) resists are a cornerstone of high-resolution lithography, enabling the fabrication of integrated circuits with feature sizes below 0.20 µm. hep.com.cn These resists operate on the principle of a photo-generated catalyst inducing a cascade of chemical transformations within a polymer film. A typical positive-tone CA resist formulation involves a polymer matrix that is initially insoluble in an aqueous base developer, a photoacid generator (PAG), and a casting solvent. mdpi.com
Polymers containing tert-butoxy-protected functional groups, such as poly(p-tert-butoxystyrene), are prime examples of this technology. The tert-butoxy (B1229062) group serves as an acid-labile protecting group. The mechanism proceeds as follows:
Exposure: Upon exposure to deep UV radiation (e.g., 248 nm or 193 nm), the PAG decomposes and generates a small amount of a strong acid.
Post-Exposure Bake (PEB): The wafer is then heated. In the presence of the acid catalyst, the tert-butoxy group on the polymer is cleaved. In the case of poly(tert-butoxystyrene), it is converted to a poly(hydroxystyrene) structure, releasing isobutylene (B52900) as a volatile byproduct.
Catalytic Amplification: A single acid molecule can catalyze hundreds or thousands of these deprotection reactions, "amplifying" the initial photochemical event. This catalytic nature is what gives these resists their high sensitivity. mdpi.com
Development: The deprotection reaction drastically changes the polarity of the polymer. The newly formed hydroxyl groups render the exposed regions of the polymer film soluble in an aqueous alkaline developer, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). The unexposed regions, still containing the nonpolar tert-butoxy groups, remain insoluble and form the final resist pattern.
This acid-catalyzed deprotection is not limited to polymers. Research has also explored molecular glass resists based on calixarene (B151959) derivatives, where tert-butoxycarbonyl (t-BOC) protecting groups are cleaved from the molecule by a photo-generated acid to enable patterning. rsc.org
| Component | Function in Chemically Amplified Resist | Example Compound/Material |
| Matrix Polymer | Forms the film; its solubility is altered by the chemical reaction. | Poly(p-tert-butoxystyrene) |
| Photoacid Generator (PAG) | Generates a strong acid upon exposure to UV light. | Triphenylsulfonium nonaflate, bis-[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) rsc.orgorganic-chemistry.org |
| Protecting Group | An acid-labile group that makes the polymer initially insoluble in developer. | tert-butoxy, tert-butoxycarbonyl (t-BOC) hep.com.cnrsc.org |
| Casting Solvent | Dissolves components to allow for spin-coating a uniform film. | Propylene glycol methyl ether acetate (B1210297) (PGMEA), Ethyl lactate (B86563) mdpi.com |
Fabrication of Functional Polymer Films with Controlled Topography
Beyond microlithography, the photochemical transformation of the tert-butoxy group is utilized to create functional polymer surfaces with precisely controlled three-dimensional patterns. This developer-free surface fabrication is driven by internal material flow, offering a versatile method for manufacturing surfaces for applications in photonics, adhesion control, and biotechnology. organic-chemistry.org
The Marangoni effect describes the mass transfer along an interface due to a gradient in surface tension (or surface energy). organic-chemistry.org This phenomenon can be harnessed to direct material flow in thin polymer films. By creating a patterned surface energy gradient, polymer material can be induced to flow from regions of low surface energy to regions of high surface energy.
In a system relevant to the 3-tert-butoxytoluene structure, a polymer film is created using a copolymer of styrene (B11656) and tert-butoxystyrene, along with a photoacid generator. organic-chemistry.org The tert-butoxy groups give the initial film a relatively low surface energy. Upon patterned light exposure, the PAG generates acid in the illuminated areas. During a subsequent heating step, the acid catalyzes the cleavage of the tert-butoxy groups into hydroxyl groups. The resulting hydroxyl-rich regions have a much higher surface energy than the unexposed, tert-butoxy-rich regions. This sharp gradient in surface energy provides the driving force for the Marangoni flow, causing the polymer to migrate from the unexposed (low energy) to the exposed (high energy) regions, forming topographical features like hills and valleys. organic-chemistry.org
The process of creating these surface patterns is triggered by light, allowing for precise spatial control using a photomask. The key steps are outlined below:
Film Preparation: A film is cast from a mixture of a high molecular weight photoactive copolymer (e.g., poly(tert-butoxystyrene-ran-styrene)) and a low molecular weight homopolymer (e.g., polystyrene). organic-chemistry.org
Patterned Exposure: The film is exposed to UV light through a photomask. This generates acid from the PAG only in the exposed regions.
Thermal Annealing: The film is heated above its glass transition temperature. The acid cleaves the tert-butoxy groups to hydroxyl groups in the exposed areas, creating a surface energy pattern. This gradient induces Marangoni flow, where the lower viscosity polystyrene preferentially flows toward the high-energy regions. organic-chemistry.org
Stabilization: The resulting three-dimensional topography is preserved by cooling the film below its glass transition temperature. organic-chemistry.org
This technique allows for the formation of remarkably stable and large features (e.g., 500 nm in height) within a short annealing time. organic-chemistry.org The shape and organization of the patterns are dictated by the design of the photomask. organic-chemistry.org
| Process Step | Description | Key Chemical/Physical Principle |
| 1. Film Casting | A photoactive copolymer and a homopolymer are co-cast to form a thin film. | Decoupling film viscosity and diffusivity. organic-chemistry.org |
| 2. Photopatterning | UV light exposure through a mask generates a latent chemical pattern. | Photodecomposition of a Photoacid Generator (PAG). |
| 3. Thermal Annealing | The film is heated, causing a chemical reaction and material flow. | Acid-catalyzed cleavage of tert-butoxy groups creates a surface energy gradient. organic-chemistry.org |
| 4. Mass Migration | Polymer flows from low to high surface energy regions. | Marangoni Effect. organic-chemistry.org |
| 5. Quenching | The film is cooled to lock the topographical pattern in place. | Solidification below the glass transition temperature. |
Research on Catalytic Applications and Transformations
The chemical bonds within 3-tert-butoxytoluene—specifically the aromatic C-O ether linkage and the C-C bond of the methyl group—are relevant to catalytic upgrading processes for converting biomass-derived compounds or petroleum fractions into valuable chemicals and fuels. Research into the hydroconversion of related aromatic substrates provides insight into the potential catalytic transformations of this molecule.
Catalytic hydroconversion is a broad term for processes where molecules are transformed in the presence of a catalyst and hydrogen. For a molecule like 3-tert-butoxytoluene, this could involve hydrodeoxygenation (HDO) to cleave the ether bond and/or hydrodemethylation (HDM) to remove the methyl group.
Hydrodeoxygenation (HDO): The cleavage of the C-O bond in aromatic ethers is a critical reaction in the upgrading of lignin-derived bio-oils. Studies on model compounds like anisole (B1667542) (methoxybenzene) show that the reaction can proceed via two main pathways: cleavage of the C(aryl)-O bond to produce a phenol (B47542) and an alkane, or cleavage of the O-C(alkyl) bond. cjcatal.com For tert-butyl aryl ethers, the cleavage typically occurs via an SN1 mechanism under acidic conditions, breaking the O-C(tert-butyl) bond to form a stable tert-butyl cation and a phenol. wikipedia.org Catalytic HDO often employs bifunctional catalysts with both metal sites (e.g., Ni, Ru, Pt, Pd) for hydrogenation and acidic sites (on supports like zeolites or alumina) for dehydration and cracking. hep.com.cnmdpi.comacs.org For 3-tert-butoxytoluene, HDO would be expected to yield m-cresol (B1676322) and isobutane. Further reaction could deoxygenate the cresol (B1669610) to toluene (B28343).
Hydrodemethylation (HDM): The removal of a methyl group from an aromatic ring is an important industrial process, primarily used to convert toluene into benzene (B151609). scribd.comnih.gov This reaction is typically performed at high temperatures (480-590°C) and pressures over catalysts like chromium or molybdenum oxides, or supported platinum. mdpi.comnih.gov More recent research has explored lower-temperature routes using catalysts like Ni/Al2O3 modified with heteropolyacids or graphite-supported potassium hydride. mdpi.comd-nb.info Applied to 3-tert-butoxytoluene, HDM would cleave the methyl group to produce tert-butoxybenzene (B1293632).
A complete hydroconversion of 3-tert-butoxytoluene over a highly active catalyst would likely result in the cleavage of both functional groups and hydrogenation of the aromatic ring, ultimately producing cyclohexane (B81311) and isobutane. The selectivity towards specific products is highly dependent on the catalyst type, support, and reaction conditions.
| Catalyst System | Substrate(s) | Primary Transformation(s) | Key Products | Reference |
| Ni-CrA-LiHPA/Al2O3 | Toluene | Hydrodemethylation | Benzene | mdpi.com |
| Pt/HBEA | Anisole | Hydrodeoxygenation, Methyl Transfer | Benzene, Toluene, Xylenes (B1142099) | acs.org |
| Ru/C | Diphenyl Ether | Transfer Hydrogenolysis (C-O cleavage) | Phenol, Benzene | researchgate.net |
| Ni/Mordenite | Oxydibenzene | Hydrocracking (C-O cleavage) | Benzene | mdpi.com |
| Rh/SiO2 | Anisole | Hydrodeoxygenation | Phenol, Benzene | cjcatal.comresearchgate.net |
Use in Catalyst Systems or as Model Substrates for Mechanistic Catalytic Studies
While not commonly employed as a primary model substrate, the formation of 3-tert-butoxytoluene as a byproduct in certain catalytic systems has provided valuable insights into complex reaction mechanisms. Its appearance reveals competing reaction pathways and helps to characterize the behavior of reagents and catalysts under specific conditions. This is particularly evident in studies of transition-metal-free, base-mediated arylation reactions.
Mechanistic Insights from Product Formation
Research into the coupling of aryl halides with benzene derivatives, mediated by sodium tert-butoxide (NaOt-Bu) and catalyzed by a 1,10-phenanthroline (B135089) derivative, has shown the formation of 3-tert-butoxytoluene. In these reactions, the primary goal is typically the formation of a biphenyl (B1667301) framework through a Base-Promoted Homolytic Aromatic Substitution (BHAS) mechanism. researchgate.netresearchgate.net This process involves the generation of an aryl radical from the aryl halide, which then adds to the arene. researchgate.net
However, when the reaction is performed using toluene as the arene, unexpected side products are observed. In one study, the reaction between 4-iodotoluene (B166478) and benzene in the presence of NaOt-Bu and a phenanthroline catalyst yielded the expected 4-methylbiphenyl. Yet, when the reaction was attempted with toluene as the solvent/arene, a mixture of ether products was formed. Specifically, a 1:1 mixture of 3- and 4-(tert-butoxy)toluene was produced in 18% yield. researchgate.net Another review noted that in similar arylations of toluene, 3- and 4-(tert-butoxy)toluene were the main products when the conversion to the primary biphenyl product was low. acs.org
The detection of 3-tert-butoxytoluene is mechanistically significant. The primary arylation reaction is expected to proceed via a radical pathway. researchgate.netacs.org The formation of tert-butoxy ethers suggests a parallel reaction pathway where the tert-butoxide anion (or a related radical species) directly attacks the toluene ring. This side reaction competes with the intended C-C bond formation, and its occurrence helps to build a more complete picture of the reactivity of strong bases in these "transition-metal-free" catalytic cycles. researchgate.netrsc.org It underscores that the base is not merely a passive proton acceptor but an active participant that can be incorporated into the final products.
The table below summarizes the conditions under which 3-tert-butoxytoluene was observed as a byproduct, highlighting its role in mechanistic investigation.
| Aryl Halide | Arene | Base | Catalyst (Ligand) | Conditions | Primary Product | Byproduct(s) Including 3-tert-butoxytoluene | Yield of Byproduct |
|---|---|---|---|---|---|---|---|
| 4-Iodotoluene | Toluene | KOt-Bu | 1,10-Phenanthroline | 135 °C, 3 h | Methylbiphenyls | 1:1 mixture of 3- and 4-(tert-butoxy)toluene | 18% |
Environmental and Natural Product Research Contexts
Identification in Biogenic Volatile Organic Compound Profiles (e.g., in plant extracts like snap beans)
Biogenic volatile organic compounds (BVOCs) are a diverse group of carbon-based chemicals released by living organisms, particularly plants. They play a significant role in atmospheric chemistry and plant-to-plant communication. While extensive research has cataloged the BVOC profiles of numerous plant species, 3-tert-butoxytoluene is not commonly reported as a naturally occurring compound in these emissions.
For context, studies on the volatile components of vegetables like snap beans (Phaseolus vulgaris L.) have identified a wide array of compounds, but not 3-tert-butoxytoluene. The volatile profile of snap beans is rich in alcohols, aldehydes, and various aromatic hydrocarbons, which contribute to their characteristic aroma. tind.ioresearchgate.net Research has identified dozens of specific chemicals, with compounds like cis-hex-3-en-1-ol, linalool, and various hydrocarbons being of primary importance to the flavor and aroma. tind.io The table below details a selection of volatile compounds that have been successfully identified in different cultivars of uncooked dry beans, illustrating the typical chemical diversity found in plant extracts.
Interactive Data Table: Volatile Compounds Identified in Phaseolus vulgaris Cultivars
| Compound Class | Compound Name |
| Aromatic Hydrocarbons | Toluene (B28343) |
| Ethylbenzene | |
| p-Xylene | |
| o-Xylene | |
| Styrene (B11656) | |
| Alkanes | Hexane |
| Heptane | |
| Octane | |
| Alcohols | 1-Hexanol |
| 1-Octen-3-ol | |
| Aldehydes | Hexanal |
| Heptanal | |
| Benzaldehyde | |
| Ketones | 2-Heptanone |
| 2-Octanone | |
| Data sourced from a study on volatile compounds in dry bean cultivars. researchgate.net |
Formation and Transformation Pathways in Biological Matrices (e.g., as products of lignin (B12514952) degradation via pyrolysis)
Lignin, a complex and abundant aromatic biopolymer, is a major component of plant cell walls. Its thermal or chemical degradation is a significant source of valuable aromatic chemicals. Processes like pyrolysis—thermal decomposition in the absence of oxygen—break down the intricate structure of lignin into a mixture of smaller, volatile compounds. researchgate.net
The fundamental structure of lignin is based on phenylpropane units linked by various ether and carbon-carbon bonds. The most common of these is the β-O-4 aryl ether linkage. ncsu.edubioresources.com During pyrolysis, these ether bonds are cleaved, leading to the formation of a bio-oil rich in phenolic compounds such as phenols, guaiacols, and syringols. researchgate.net
The formation of an alkyl-aryl ether like 3-tert-butoxytoluene from lignin is not a direct, primary degradation step but is mechanistically plausible through secondary reactions. The process could involve:
Depolymerization: The initial cleavage of lignin's ether bonds to release phenolic monomers like cresol (B1669610) (methylphenol). researchgate.net
Alkylation/Etherification: These phenolic monomers can then react with alkylating agents present in the complex pyrolysis mixture. Specifically, the formation of alkyl-O-alkyl ether structures in lignin can occur through the reaction of intermediates known as quinone methides with alcohols. rsc.org The reaction of a cresol intermediate with a tert-butyl source, such as tert-butanol (B103910) (which can also be a product of biomass pyrolysis), could theoretically lead to the formation of 3-tert-butoxytoluene.
The table below summarizes the major classes of compounds typically produced during the fast pyrolysis of lignin.
Interactive Data Table: Major Product Classes from Lignin Pyrolysis
| Product Class | Examples | Reference |
| Phenols | Phenol (B47542), Cresols, Catechol | researchgate.net |
| Guaiacols | Guaiacol, 4-Methylguaiacol, 4-Vinylguaiacol | researchgate.net |
| Syringols | Syringol, 4-Methylsyringol, 4-Vinylsyringol | researchgate.net |
| Aromatic Hydrocarbons | Toluene, Xylenes (B1142099), Naphthalene | researchgate.net |
| Furans | Furfural, 5-Hydroxymethylfurfural | researchgate.net |
| Aldehydes & Ketones | Acetaldehyde, Acetone, Vanillin | frontiersin.org |
| This table represents common compound classes generated during the thermal degradation of lignin. |
Conceptual Frameworks for Environmental Fate Studies in Hydrocarbon Systems
To understand the potential environmental fate of 3-tert-butoxytoluene in systems contaminated with hydrocarbons, a conceptual framework can be developed by analyzing the behavior of structurally similar compounds, namely toluene and the fuel oxygenate methyl tert-butyl ether (MTBE). epa.govsd.gov The environmental behavior of 3-tert-butoxytoluene would likely be a composite of the properties endowed by its constituent parts: the toluene ring, the ether linkage, and the tert-butyl group.
Influence of the Toluene Moiety: The aromatic toluene ring makes the compound a non-polar hydrocarbon. This suggests it would have limited solubility in water and a tendency to sorb to organic matter in soil and sediment, similar to other components of gasoline like benzene (B151609), toluene, ethylbenzene, and xylenes (BTEX). sd.gov
Influence of the Ether Linkage: Ether bonds are generally stable and resistant to simple hydrolysis at neutral pH. nih.gov However, they can be cleaved by specific microbial enzymes, often through oxidative mechanisms. nih.govnih.gov The presence of the ether linkage in 3-tert-butoxytoluene suggests it would be more resistant to degradation than simple alkanes but potentially susceptible to specific microbial pathways that target ethers.
Influence of the Tert-Butyl Group: The bulky tert-butyl group is known to confer significant resistance to biodegradation. This is most famously observed in MTBE, which is significantly more persistent in groundwater than BTEX compounds. sd.govusgs.gov The steric hindrance provided by the tert-butyl group in 3-tert-butoxytoluene would likely protect the ether bond from enzymatic attack, increasing its persistence in the environment compared to straight-chain alkoxy ethers.
A conceptual framework for its environmental fate would therefore predict that 3-tert-butoxytoluene is a relatively persistent organic pollutant. It would be mobile in groundwater due to its moderate solubility and expected low sorption, and its degradation would be slow, primarily limited by the microbial cleavage of the sterically hindered ether bond. sd.govusgs.gov
Interactive Data Table: Comparative Properties for Environmental Fate Assessment
| Property | Toluene | Methyl tert-butyl ether (MTBE) | Predicted for 3-tert-butoxytoluene |
| Structure | Aromatic Ring + Methyl Group | Ether + Tert-butyl Group | Aromatic Ring + Ether + Tert-butyl Group |
| Water Solubility | Low (526 mg/L) | High (~50,000 mg/L) | Low to Moderate |
| Sorption to Soil | Moderate | Low | Low to Moderate |
| Mobility in Groundwater | Moderate | High | High |
| Biodegradability | Readily biodegradable (aerobic) | Recalcitrant | Likely Recalcitrant |
| Primary Degradation Pathway | Oxidation of methyl group/ring | Oxidative cleavage of ether | Oxidative cleavage of ether, Ring oxidation |
| Key Persistence Factor | - | Tert-butyl group, Ether bond | Tert-butyl group, Ether bond |
| This table provides a conceptual comparison based on the known properties of toluene and MTBE. sd.govusgs.gov |
Q & A
Q. What are the optimal synthetic routes for 3-t-butoxytoluene, and how can reaction yields be improved?
Methodological Answer:
- Reflux Alkylation : Use toluene derivatives (e.g., 3-hydroxytoluene) with t-butyl bromide under reflux in aprotic solvents (e.g., DMF or THF) with a base (K₂CO₃) to promote nucleophilic substitution. Monitor reaction progress via TLC or GC-MS .
- Catalytic Optimization : Test transition-metal catalysts (e.g., CuI or Pd-based systems) to enhance regioselectivity and reduce side products. Compare yields under varying temperatures (80–120°C) and solvent polarities .
- Characterization : Confirm purity via ¹H/¹³C NMR (δ 1.2–1.4 ppm for t-butyl protons) and GC-MS (m/z ~178 for molecular ion peak). Report yields in tabular format (Table 1).
Table 1 : Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 100 | 62 |
| THF | CuI | 80 | 78 |
| DCM | Pd(OAc)₂ | 120 | 45 |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and t-butyl groups. IR spectroscopy can confirm ether C-O stretches (~1100 cm⁻¹) .
- Purity Assessment : Employ GC-MS to detect impurities (e.g., unreacted precursors) and quantify purity via integration. Compare retention times with authentic samples .
- Reproducibility : Validate results across multiple instruments/labs to address inter-lab variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Data Triangulation : Cross-reference NMR/IR data from peer-reviewed journals (e.g., J. Org. Chem.) and databases (Reaxys, SciFinder). Highlight discrepancies in solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Controlled Replication : Synthesize the compound using identical protocols from conflicting studies and analyze under standardized conditions. Use statistical tools (e.g., ANOVA) to assess significance of variations .
- Meta-Analysis : Systematically review 10+ studies to identify trends (e.g., common impurities or isomerization artifacts) .
第3讲-参考文献的处理实操13:34
Q. What computational methods are suitable for studying this compound’s reaction mechanisms?
Methodological Answer:
- DFT Calculations : Model transition states for t-butyl group migration or ether cleavage using Gaussian or ORCA. Compare activation energies with experimental kinetic data .
- Solvent Effects : Simulate reaction pathways in polar (water) vs. non-polar (hexane) solvents using COSMO-RS .
- Validation : Correlate computational findings with experimental Arrhenius plots (Table 2).
Table 2 : Experimental vs. Calculated Activation Energies
| Reaction Pathway | Experimental Eₐ (kJ/mol) | Calculated Eₐ (kJ/mol) |
|---|---|---|
| Alkylation | 85 | 82 |
| Cleavage | 120 | 118 |
Q. How can researchers address gaps in understanding this compound’s environmental fate?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via LC-HRMS. Track half-lives in aqueous vs. soil matrices .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀ values). Compare with QSAR predictions .
- Data Gaps : Prioritize studies on long-term bioaccumulation and metabolite identification per ATSDR/EPA guidelines .
Methodological Best Practices
Q. What strategies ensure rigorous literature reviews for this compound research?
-
Systematic Searches : Use keywords (“3-t-butoxytoluene synthesis,” “spectral data”) in Scopus/Web of Science. Filter by citation count (>20) and journal impact factor (>3.0) .
科研基础-如何做好中英文参考文献03:23 -
Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, control groups) and conflicts of interest .
-
Bibliometric Tools : Map research trends via VOSviewer to identify understudied areas (e.g., catalytic applications) .
Q. How should researchers design experiments to test 3-t-butoxytoluene’s stability under extreme conditions?
- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C). Monitor mass loss and exothermic peaks .
- Acid/Base Stability : Reflux in HCl/NaOH (1–6 M) and analyze degradation via HPLC. Report pseudo-first-order rate constants .
- Real-Time Monitoring : Employ in situ FTIR to track structural changes during stress testing .
Interdisciplinary Approaches
Q. How can 3-t-butoxytoluene research integrate computational and experimental workflows?
- Hybrid Studies : Combine DFT-predicted reaction pathways with kinetic experiments (e.g., stopped-flow spectroscopy) .
- Machine Learning : Train models on synthetic yield data to predict optimal conditions (e.g., solvent/catalyst combinations) .
- Open Science : Share datasets in repositories (Zenodo) to enable cross-validation and collaborative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
